3-(3-Amino-1H-1,2,4-triazol-5-yl)propanoic acid

Overview

Description

“3-(3-Amino-1H-1,2,4-triazol-5-yl)propanoic acid” is an organic compound . It is a white crystalline solid with high solubility in water . This compound is often used as a precursor for pesticides and glyphosate (a broad-spectrum herbicide), as well as an organic synthesis reagent .

Synthesis Analysis

Two complementary pathways for the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides were proposed and successfully realized in the synthesis of 20 representative examples . These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and a variety of amines . The choice of the pathway and sequence of the introduction of reagents to the reaction depended on the amine nucleophilicity .

Molecular Structure Analysis

The annular prototropic tautomerism in the prepared 1,2,4-triazoles was studied using NMR spectroscopy and X-ray crystallography . In the 13 C NMR spectra of the prepared compounds, the triazole ring signals appeared as two broad signals confirming its involvement in tautomerism .

Physical And Chemical Properties Analysis

This compound is a white crystalline solid with high solubility in water . It is soluble in water, methanol, ethanol, and chloroform, and sparingly soluble in ethyl acetate . It is insoluble in ether and acetone . Aqueous solutions are neutral .

Scientific Research Applications

Versatility in Organic Synthesis and Biomedical Research

3-(3-Amino-1H-1,2,4-triazol-5-yl)propanoic acid, a compound featuring the 1,2,4-triazole moiety, is pivotal in various scientific domains, especially in organic synthesis and biomedical applications. Its significance lies in its structural versatility, enabling the development of numerous derivatives with broad-ranging utilities in agriculture, medicine, and material science.

Agricultural and Pharmaceutical Developments

Nazarov et al. (2021) underscore the utilization of 3- and 4-substituted amino-1,2,4-triazoles in the production of agricultural and medical products. These derivatives are foundational in creating insecticides, fungicides, plant growth regulators, and pharmaceuticals like antimicrobials and cardiologic drugs. The synthesis methods for these compounds and their industrial applications highlight the compound's importance in enhancing agricultural productivity and medical therapy effectiveness (Nazarov V.N., D. Miroshnichenko, A. A. Ivakh, B. Uspensky, 2021).

Biomedical Research: Cancer and Microbial Infections

In biomedical research, 1,2,4-triazole derivatives exhibit promising anticancer and antimicrobial properties. Ferreira et al. (2013) review the patents of triazole derivatives, highlighting their biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. The exploration of these compounds in drug development indicates their potential in treating various diseases, including cancer and infections (V. Ferreira, D. D. da Rocha, F. D. da Silva, P. Ferreira, N. Boechat, Jorge L Magalhães, 2013).

Synthesis and Material Science Applications

Parchenko (2019) and Nasri et al. (2021) discuss the synthesis and physico-chemical properties of 1,2,4-triazole derivatives, noting their application in creating optical materials, photosensitizers, antioxidants, and corrosion inhibitors. These studies reveal the compound's versatility in material science, offering insights into developing new materials with enhanced properties (V. Parchenko, 2019; Shima Nasri, M. Bayat, Khudaidad Kochia, 2021).

Mechanism of Action

Target of Action

1,2,4-triazoles, a class of compounds to which this molecule belongs, have been reported to possess a wide spectrum of pharmacological activities . They have been reported to inhibit kinases , lysine-specific demethylase 1 , and acidic mammalian chitinase .

Mode of Action

It’s known that the interaction of 1,2,4-triazoles with their targets often results in the inhibition of the target’s function .

Biochemical Pathways

Given the reported inhibitory effects on kinases, lysine-specific demethylase 1, and acidic mammalian chitinase , it can be inferred that the compound may affect pathways involving these enzymes.

Result of Action

Given its reported inhibitory effects on certain enzymes , it can be inferred that the compound may alter cellular processes regulated by these enzymes.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

3-(3-Amino-1H-1,2,4-triazol-5-yl)propanoic acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 1,2,4-triazoles, including this compound, have been reported to be potent inhibitors of kinases, lysine-specific demethylase 1, and acidic mammalian chitinase . These interactions are essential for regulating various biochemical pathways and maintaining cellular homeostasis.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of kinases, which are critical regulators of cell signaling pathways. Additionally, this compound can alter gene expression patterns, leading to changes in cellular behavior and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with kinases results in the inhibition of their activity, thereby modulating downstream signaling pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate biochemical pathways without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, its interaction with kinases and other regulatory enzymes can modulate the flow of metabolites through specific pathways, affecting overall cellular metabolism. These interactions are crucial for maintaining metabolic balance and supporting cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific compartments. These interactions are essential for ensuring the proper localization and function of the compound within the cell .

properties

IUPAC Name |

3-(3-amino-1H-1,2,4-triazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2/c6-5-7-3(8-9-5)1-2-4(10)11/h1-2H2,(H,10,11)(H3,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKCLMRLUECNBLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C1=NC(=NN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649480 | |

| Record name | 3-(3-Amino-1H-1,2,4-triazol-5-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

933753-12-9 | |

| Record name | 3-(3-Amino-1H-1,2,4-triazol-5-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(5-amino-4H-1,2,4-triazol-3-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

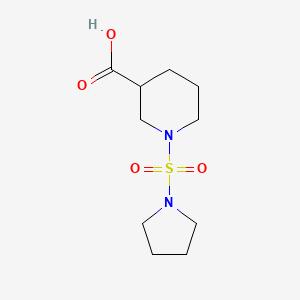

![1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B1293064.png)

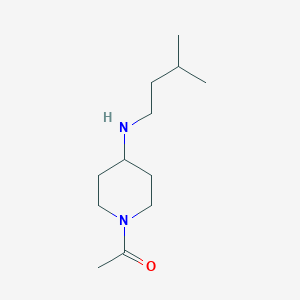

![3-[3-acetyl-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid](/img/structure/B1293070.png)